molecular formula C13H10N4O B2825378 N-(1H-indazol-6-yl)pyridine-3-carboxamide CAS No. 522658-37-3

N-(1H-indazol-6-yl)pyridine-3-carboxamide

Cat. No.: B2825378
CAS No.: 522658-37-3
M. Wt: 238.25
InChI Key: WRVIIUWTHZAHAV-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)pyridine-3-carboxamide is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. It features an indazole moiety fused with a pyridine ring, making it a unique structure with potential pharmacological activities. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)pyridine-3-carboxamide typically involves the formation of the indazole ring followed by its coupling with a pyridine derivative. One common method includes the cyclization of 2-nitrobenzylamine with hydrazine to form the indazole core, which is then reacted with pyridine-3-carboxylic acid under amide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, reductive cyclization, and solvent-free conditions are often employed to scale up the production while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)pyridine-3-carboxamide stands out due to its unique combination of an indazole and pyridine ring, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-(1H-indazol-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-7-10)16-11-4-3-9-8-15-17-12(9)6-11/h1-8H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVIIUWTHZAHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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